Ergosterol Peroxide

描述

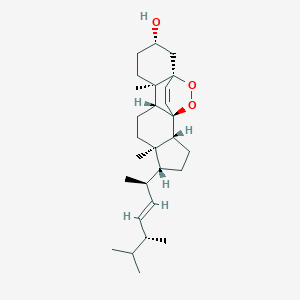

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(1S,2R,5R,6R,9R,10R,13S,15S)-5-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-6,10-dimethyl-16,17-dioxapentacyclo[13.2.2.01,9.02,6.010,15]nonadec-18-en-13-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44O3/c1-18(2)19(3)7-8-20(4)22-9-10-23-25(22,5)13-12-24-26(6)14-11-21(29)17-27(26)15-16-28(23,24)31-30-27/h7-8,15-16,18-24,29H,9-14,17H2,1-6H3/b8-7+/t19-,20+,21-,22+,23+,24+,25+,26+,27+,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXOZCESVZIRHCJ-KGHQQZOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C24C=CC5(C3(CCC(C5)O)C)OO4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@]24C=C[C@@]5([C@@]3(CC[C@@H](C5)O)C)OO4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501021533 | |

| Record name | Ergosterol-5,8-peroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501021533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2061-64-5 | |

| Record name | Ergosterol peroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2061-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ergosterol-5,8-peroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002061645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ergosterol peroxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31324 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ergosterol-5,8-peroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501021533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ERGOSTEROL ENDOPEROXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UG9TN81TGH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ergosterol Peroxide: A Comprehensive Technical Guide on its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergosterol peroxide (5α,8α-epidioxy-22E-ergosta-6,22-dien-3β-ol) is a naturally occurring steroid derivative found in a variety of fungi, lichens, and sponges.[1][2] This C28-sterol has garnered significant attention within the scientific community due to its diverse and promising biological activities, including anti-tumor, anti-inflammatory, antiviral, and immunosuppressive properties.[3][4] The unique endoperoxide bridge is considered a key pharmacophore responsible for its potent bioactivities.[5][6] This technical guide provides an in-depth analysis of the chemical structure and stereochemistry of this compound, supported by spectroscopic data, experimental protocols for its isolation and synthesis, and an overview of its engagement with cellular signaling pathways.

Chemical Structure and Stereochemistry

This compound is structurally derived from ergosterol, a primary component of fungal cell membranes.[7][8] The key structural feature of this compound is the presence of a peroxide bridge across the B-ring of the steroid nucleus, specifically between carbons 5 and 8.[5] This endoperoxide is typically a mixture of two isomers resulting from the α- and β-attack of singlet oxygen on ergosterol.[9] The systematic IUPAC name for the most common isomer is (3S,5S,8S,9R,10R,13R,14R,17R)-10,13-dimethyl-17-[(1R,2E,4R)-1,4,5-trimethylhex-2-en-1-yl]-1,3,4,9,10,11,12,13,14,15,16,17-dodecahydro-2H-5,8-epidioxycyclopenta[a]phenanthren-3-ol.[2]

The stereochemistry of the peroxide bridge is designated as 5α,8α.[5][10] The molecule also retains the 3β-hydroxyl group and the characteristic side chain of ergosterol with a double bond at C22-C23.[11]

Spectroscopic Data

The structural elucidation of this compound is primarily achieved through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The following table summarizes the key ¹H and ¹³C NMR spectral data, which are in good agreement with published literature.[10][12][13]

Table 1: ¹H and ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Position | ¹³C (δ, ppm) | ¹H (δ, ppm, J in Hz) |

| 3 | 66.5 | 3.96 (m) |

| 6 | 135.4 | 6.25 (d, J = 8.5) |

| 7 | 130.8 | 6.52 (d, J = 8.5) |

| 22 | 135.2 | 5.18 (dd, J = 15.3, 7.8) |

| 23 | 132.3 | 5.22 (dd, J = 15.3, 7.5) |

Data compiled from multiple sources.[10][12]

The characteristic downfield signals for the vinylic protons H-6 and H-7 are indicative of the double bond within the B-ring, and their specific chemical shifts help confirm the 5α,8α-epidioxy orientation.[12]

Experimental Protocols

Isolation from Natural Sources

This compound can be isolated from various fungal species. A general protocol involves the extraction of the fungal material with an organic solvent, followed by chromatographic separation.

Protocol: Isolation of this compound from Hygrophoropsis aurantiaca [14][15]

-

Extraction: Fresh fruit bodies of Hygrophoropsis aurantiaca are minced and extracted with n-hexane at room temperature.

-

Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel.

-

Elution: The column is eluted with a solvent system, such as a gradient of toluene and ethyl acetate. A common starting ratio is 3:1 (v/v).[15]

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

-

Purification: Fractions containing the target compound are combined, concentrated, and further purified by recrystallization to yield pure this compound.

-

Characterization: The structure of the isolated compound is confirmed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.[14]

Chemical Synthesis

This compound can be synthesized from its precursor, ergosterol, through a photosensitized reaction with singlet oxygen.[6][16]

Protocol: Synthesis of this compound from Ergosterol [6]

-

Reaction Setup: Ergosterol is dissolved in a suitable solvent (e.g., pyridine or a mixture of ethanol and benzene) in a reaction vessel. A photosensitizer, such as methylene blue or rose bengal, is added.

-

Photosensitized Oxidation: The solution is irradiated with visible light while oxygen is bubbled through the mixture.

-

Reaction Monitoring: The progress of the reaction is monitored by TLC until the ergosterol is consumed.

-

Workup: The solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent and washed with water to remove the photosensitizer.

-

Purification: The crude product is purified by column chromatography on silica gel, followed by recrystallization to obtain pure this compound. The yield is typically around 64%.[6]

Signaling Pathways

This compound exerts its biological effects by modulating various cellular signaling pathways. Its pro-apoptotic and anti-proliferative activities in cancer cells are particularly well-documented.

Foxo3-Mediated Apoptosis

In human hepatocellular carcinoma cells, this compound has been shown to induce apoptosis by activating the Forkhead box protein O3 (Foxo3).[17] This activation is achieved through the inhibition of the oncogenic proteins AKT and c-Myc. Activated Foxo3 then upregulates the expression of pro-apoptotic proteins such as Puma and Bax, leading to programmed cell death.[17]

Anti-inflammatory Pathways

This compound also exhibits significant anti-inflammatory properties by suppressing key inflammatory signaling pathways. It has been demonstrated to inhibit the activation of nuclear factor-kappa B (NF-κB) and the p38 mitogen-activated protein kinase (MAPK) pathway.[18] This suppression leads to a reduction in the production of pro-inflammatory cytokines.[19]

Conclusion

This compound is a sterol of significant interest due to its unique chemical structure and broad spectrum of biological activities. A thorough understanding of its stereochemistry, methods for its isolation and synthesis, and its interactions with cellular signaling pathways is crucial for its development as a potential therapeutic agent. This guide provides a foundational resource for researchers and professionals in the field of drug discovery and development, summarizing the key technical aspects of this compound. Further investigation into its mechanism of action and preclinical studies are warranted to fully elucidate its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. dl.begellhouse.com [dl.begellhouse.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Ergosterol | C28H44O | CID 444679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound from Rhizoctonia repens: composition, conformation, and origin - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. This compound | C28H44O3 | CID 5351516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. scribd.com [scribd.com]

- 14. A New Method for the Isolation of Ergosterol and Peroxyergosterol as Active Compounds of Hygrophoropsis aurantiaca and in Vitro Antiproliferative Activity of Isolated this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A New Method for the Isolation of Ergosterol and Peroxyergosterol as Active Compounds of Hygrophoropsis aurantiaca and in Vitro Antiproliferative Activity of Isolated this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. This compound activates Foxo3-mediated cell death signaling by inhibiting AKT and c-Myc in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound exhibits antiviral and immunomodulatory abilities against porcine deltacoronavirus (PDCoV) via suppression of NF-κB and p38/MAPK signaling pathways in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound suppresses influenza A virus-induced pro-inflammatory response and apoptosis by blocking RIG-I signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

ergosterol peroxide physicochemical properties and stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergosterol peroxide (5α,8α-epidioxy-22E-ergosta-6,22-dien-3β-ol) is a naturally occurring steroid derivative found in a variety of fungi, lichens, and sponges. This bioactive compound has garnered significant interest in the scientific community due to its diverse pharmacological properties, including anti-inflammatory, antitumor, and antimicrobial activities. This technical guide provides an in-depth overview of the physicochemical properties and stability of this compound, intended to support research and development efforts in the pharmaceutical and biotechnology sectors.

Physicochemical Properties

This compound is a white to off-white crystalline solid. Its fundamental physicochemical properties are summarized in the table below, providing a foundational dataset for its handling, formulation, and analysis.

| Property | Value | Reference |

| Molecular Formula | C₂₈H₄₄O₃ | [1] |

| Molecular Weight | 428.6 g/mol | [1] |

| Melting Point | 178 - 182 °C | [2][3] |

| Boiling Point | 499.7 ± 45.0 °C at 760 mmHg | [2] |

| Density | 1.1 ± 0.1 g/cm³ | [2] |

Solubility

The solubility of this compound is a critical parameter for its extraction, purification, and formulation. It is generally poorly soluble in water but shows good solubility in various organic solvents.

| Solvent | Solubility | Reference |

| DMSO | 11.11 mg/mL (requires sonication and warming) | [4] |

| Ethanol | Soluble | [5] |

| Methanol | Soluble | [6] |

| Chloroform | Soluble | [3] |

| Aqueous Buffers | Sparingly soluble | [5] |

Spectral Data

The structural elucidation and quantification of this compound are heavily reliant on its spectral characteristics.

| Technique | Key Data Points | Reference |

| UV-Vis Spectroscopy | λmax at approximately 282 nm | [7] |

| ¹H-NMR (CDCl₃, 500 MHz) | δ 6.50 (d, J = 8.4 Hz, 1H), 6.24 (d, J = 8.5 Hz, 1H), 5.22 (dd, J = 15.3, 7.6 Hz, 1H), 5.14 (dd, J = 15.3, 8.3 Hz, 1H), 3.96 (m, 1H), 1.00 (d, J = 6.7 Hz, 3H), 0.91 (d, J = 6.8 Hz, 3H), 0.88 (s, 3H), 0.84 (d, J = 6.6 Hz, 3H), 0.82 (d, J = 6.6 Hz, 3H), 0.81 (s, 3H) | [8] |

| ¹³C-NMR (CDCl₃, 125 MHz) | δ 135.4, 135.2, 132.3, 130.8, 82.1, 79.4, 66.5, 56.2, 51.7, 51.1, 44.6, 42.8, 39.7, 39.3, 37.0, 34.7, 33.1, 30.2, 28.7, 23.4, 20.9, 20.2, 19.9, 19.6, 17.6, 12.9 | [8] |

| Mass Spectrometry (ESI-MS) | m/z 429.3 [M+H]⁺ | [9] |

Stability Profile

Understanding the stability of this compound under various conditions is paramount for its storage, formulation, and analytical method development.

Thermal Stability

Studies on the thermal degradation of the related compound ergosterol in a tomato paste serum matrix at different pH values suggest that degradation follows first-order kinetics. The degradation rate increases with both temperature and acidity. For instance, at pH 4.5, the half-life of ergosterol decreased from 301.4 minutes at 70°C to 36.7 minutes at 95°C. At a constant temperature of 95°C, the half-life decreased from 36.7 minutes at pH 4.5 to 23.7 minutes at pH 3.5[10][11]. While this data is for ergosterol, it suggests that this compound may also be susceptible to thermal and pH-dependent degradation.

pH Stability

Photostability

This compound, like its precursor ergosterol, is sensitive to light. Exposure to UV radiation can lead to the formation of various photoproducts. Therefore, it is recommended to store this compound in light-resistant containers and to handle it under subdued light conditions to prevent photodegradation.

Oxidative Stability

As a peroxide, this compound can be susceptible to further oxidation or reduction reactions. Its antioxidant properties suggest it can act as a radical scavenger. The peroxide bridge is a key functional group that can be cleaved under certain reductive conditions, potentially reverting to ergosterol or forming other derivatives[13].

Experimental Protocols

Extraction and Purification of this compound from Ganoderma lucidum

This protocol outlines a typical procedure for the isolation and purification of this compound from the fruiting bodies of the mushroom Ganoderma lucidum.

1. Extraction:

-

Crush dried Ganoderma lucidum fruiting bodies (4 kg) into a powder.

-

Macerate the powder with ethanol (40 L) at room temperature for 7 days[2].

-

Filter the extract and concentrate it under reduced pressure to obtain a crude ethanol extract.

2. Liquid-Liquid Partitioning:

-

Suspend the crude ethanol extract in distilled water (2 L).

-

Partition the aqueous suspension with an equal volume of ethyl acetate three times[2].

-

Combine the ethyl acetate fractions and concentrate under vacuum to yield the ethyl acetate extract.

3. Column Chromatography:

-

Subject the ethyl acetate extract to silica gel column chromatography (230-400 mesh).

-

Elute the column with a gradient of n-hexane:ethyl acetate (from 20:1 to 1:1) followed by chloroform:methanol (from 20:1 to 1:1) to obtain multiple fractions[2].

4. Further Purification:

-

Combine fractions containing this compound (identified by TLC or HPLC).

-

Perform a second round of silica gel column chromatography (70-230 mesh) on the combined fractions.

-

Elute with a suitable solvent system (e.g., a gradient of n-hexane:ethyl acetate) to isolate pure this compound[2].

5. Crystallization:

-

Crystallize the purified this compound from a suitable solvent such as methanol to obtain fine, white crystals.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound from the Medicinal Mushroom Ganoderma lucidum Inhibits Differentiation and Lipid Accumulation of 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ergosterol | C28H44O | CID 444679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. emt.oregonstate.edu [emt.oregonstate.edu]

- 8. biomedres.us [biomedres.us]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 12. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Ergosterol Peroxide: A Comprehensive Technical Review of its Therapeutic Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergosterol peroxide (EP), a naturally occurring steroid derivative found in a variety of fungi, yeast, and lichens, has garnered significant scientific interest for its diverse and potent therapeutic properties.[1][2] This technical guide provides an in-depth review of the current understanding of this compound's therapeutic effects, with a focus on its anti-cancer, anti-inflammatory, antioxidant, and antimicrobial activities. The document summarizes key quantitative data, details experimental methodologies for cited studies, and visualizes the complex biological pathways and workflows involved.

Anti-Cancer Effects

This compound has demonstrated significant anti-tumor activity across a wide range of cancer cell lines. Its cytotoxic and pro-apoptotic effects have been observed in ovarian, colorectal, hepatocellular, myeloma, renal, triple-negative breast, leukemic, and gastric cancers.[3][4][5] The primary mechanisms underlying its anti-cancer properties involve the induction of apoptosis, cell cycle arrest, and the inhibition of key oncogenic signaling pathways.

Mechanisms of Anti-Cancer Action

Apoptosis Induction: this compound is a potent inducer of apoptosis, primarily through the mitochondrial pathway.[6][7][8][9] This involves the generation of reactive oxygen species (ROS), leading to a disruption of the mitochondrial membrane potential (MMP).[1][6][7][10] The subsequent release of cytochrome c from the mitochondria activates the caspase cascade, ultimately leading to programmed cell death.[11]

Cell Cycle Arrest: Studies have shown that this compound can arrest the cell cycle at the G0/G1 or G1 phase, thereby inhibiting cancer cell proliferation.[1][12][13] This effect is often linked to the modulation of cyclin-dependent kinases (CDKs) and their inhibitors.[14]

Inhibition of Signaling Pathways: this compound has been found to modulate several critical signaling pathways that are often dysregulated in cancer:

-

β-catenin Pathway: EP has been shown to suppress the β-catenin signaling pathway, which is crucial for cancer cell proliferation and survival.[4]

-

STAT3 Pathway: Inhibition of the STAT3 signaling pathway is another key mechanism of EP's anti-tumor activity, particularly in ovarian cancer and multiple myeloma.[3][4]

-

PI3K/Akt Pathway: this compound can inhibit the PI3K/Akt pathway, a central node in cell growth, proliferation, and survival.[2]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, involved in cell proliferation and differentiation, is also a target of this compound.[14]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various cancer cell lines as reported in the literature.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| T47D | Breast Cancer | 5.8 | [15] |

| MCF-7 | Breast Cancer | 40 µg/mL (~94) | [15] |

| SUM149 | Triple-Negative Breast Cancer | ~20-30 | [16] |

| MDA-MB-231 | Triple-Negative Breast Cancer | ~20-30 | [16] |

| A549 | Lung Adenocarcinoma | 35 | [7] |

| J5 | Liver Cancer | 14 | [7] |

| HeLa | Cervical Cancer | 19 | [7] |

| 786-0 | Renal Cell Carcinoma | ~30 | [17] |

| OVCAR-3 | Ovarian Cancer | ~50 | [5] |

| CAOV3 | Ovarian Cancer | ~50 | [5] |

| HOC-7 | Ovarian Cancer | ~50 | [5] |

| MPSC-1 | Ovarian Cancer | ~50 | [5] |

| B16 | Murine Melanoma | 77.9 | [18] |

In Vivo Studies

In vivo studies using murine cancer models have demonstrated the efficacy of this compound in inhibiting tumor growth.[4][16] For instance, in a triple-negative breast cancer model, intraperitoneal administration of EP at 100 mg/kg body weight significantly decreased tumor growth.[16] In a multiple myeloma xenograft model, EP administered at 100 mg/kg also showed significant anti-tumor activity.[4] Importantly, these studies have also indicated that this compound is well-tolerated with no significant signs of toxicity at therapeutic doses.[16][19] A maximum tolerated dose in mice was determined to be as high as 500 mg/kg.[16][19]

Anti-Inflammatory Effects

This compound exhibits potent anti-inflammatory properties by modulating key inflammatory signaling pathways and reducing the production of pro-inflammatory mediators.[14][20]

Mechanisms of Anti-Inflammatory Action

The anti-inflammatory effects of this compound are primarily attributed to the inhibition of the following pathways:

-

NF-κB Pathway: EP suppresses the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor in the inflammatory response.[14][21] This inhibition prevents the transcription of numerous pro-inflammatory genes.

-

MAPK Pathway: this compound inhibits the phosphorylation of p38, JNK, and ERK MAP kinases, which are crucial for the production of inflammatory cytokines.[14]

-

RIG-I Signaling Pathway: In the context of viral infections, EP has been shown to block the RIG-I signaling pathway, thereby suppressing the virus-induced pro-inflammatory response.[6]

This modulation of signaling pathways leads to a significant reduction in the secretion of pro-inflammatory cytokines such as TNF-α, IL-1α/β, IL-6, IL-8, and IL-12.[2][14][22]

In Vivo Anti-Inflammatory Activity

In a croton oil-induced ear edema model in mice, this compound demonstrated significant anti-inflammatory effects, inhibiting both edema and neutrophil recruitment.[23] This suggests its potential as a therapeutic agent for inflammatory conditions.

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

References

- 1. This compound: an effect-directed detecting method from Anoectochilus elwesii and evaluation of anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound inhibits ovarian cancer cell growth through multiple pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound from marine fungus Phoma sp. induces ROS-dependent apoptosis and autophagy in human lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Generating and Detecting Reactive Oxygen Species—Section 18.2 | Thermo Fisher Scientific - KG [thermofisher.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. This compound from an edible mushroom suppresses inflammatory responses in RAW264.7 macrophages and growth of HT29 colon adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Early Preclinical Studies of this compound and Biological Evaluation of Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Anticancer Action and Mechanism of this compound from Paecilomyces cicadae Fermentation Broth - PMC [pmc.ncbi.nlm.nih.gov]

- 18. medchemexpress.com [medchemexpress.com]

- 19. Early Preclinical Studies of this compound and Biological Evaluation of Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. This compound from an edible mushroom suppresses inflammatory responses in RAW264.7 macrophages and growth of HT29 colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. This compound exhibits antiviral and immunomodulatory abilities against porcine deltacoronavirus (PDCoV) via suppression of NF-κB and p38/MAPK signaling pathways in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. This compound exhibits antiviral and immunomodulatory abilities against porcine deltacoronavirus (PDCoV) via suppression of NF-κB and p38/MAPK signaling pathways in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Ergosterol Peroxide: A Deep Dive into its Anticancer Mechanism of Action

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Ergosterol peroxide, a naturally occurring sterol found in a variety of fungi and lichens, has garnered significant attention in recent years for its potent anti-cancer properties. This document provides an in-depth technical overview of the molecular mechanisms through which this compound exerts its effects on cancer cells. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this promising therapeutic agent. This guide will detail the compound's impact on key signaling pathways, summarize quantitative data on its efficacy, provide detailed experimental protocols for its study, and visualize its mechanisms of action through signaling pathway diagrams.

Core Mechanisms of Action

This compound's anticancer activity is multifaceted, primarily revolving around the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of critical intracellular signaling pathways. A key event in its mechanism is the generation of reactive oxygen species (ROS), which plays a central role in triggering downstream cytotoxic effects.

Quantitative Data Summary

The cytotoxic efficacy of this compound has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized in the table below.

| Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| HepG2 | Hepatocellular Carcinoma | ~23 µM | [1] |

| JHH-1 | Hepatocellular Carcinoma | Concentration-dependent decrease in viability | [1] |

| SNU-449 | Hepatocellular Carcinoma | Concentration-dependent decrease in viability | [1] |

| HCT116 | Colorectal Cancer | Proliferation inhibited by 5 or 20 µg/mL | [2] |

| HT-29 | Colorectal Cancer | Proliferation inhibited by 5 or 20 µg/mL | [2] |

| SW620 | Colorectal Cancer | Proliferation inhibited by 5 or 20 µg/mL | [2] |

| DLD-1 | Colorectal Cancer | Proliferation inhibited by this compound | [3] |

| U266 | Multiple Myeloma | Weak cytotoxicity, effects seen at non-toxic concentrations | [4] |

| A549 | Lung Adenocarcinoma | Viability reduced by this compound | [5] |

| 786-0 | Renal Cell Carcinoma | Significant inhibition of cell growth | [6] |

| T47D | Breast Cancer | 5.8 µM | [7] |

| Ovarian Cancer Cells (HGSOC & LGSOC) | Ovarian Cancer | Dose-dependent impairment of proliferation | [8] |

Key Signaling Pathways Modulated by this compound

This compound has been shown to interfere with several key signaling pathways that are often dysregulated in cancer.

PI3K/Akt/Foxo3 Signaling Pathway

This compound inhibits the phosphorylation of Akt (pAkt), a key kinase in the PI3K/Akt pathway that promotes cell survival.[1] This inhibition leads to the activation of the downstream transcription factor Foxo3. Activated Foxo3 translocates to the nucleus and upregulates the expression of pro-apoptotic proteins such as Puma and Bax, ultimately leading to apoptosis.[1][9] this compound also decreases the expression of c-Myc, which can inhibit the pro-apoptotic function of Foxo3.[1]

STAT3 Signaling Pathway

This compound has been demonstrated to inhibit the STAT3 signaling pathway, which is constitutively active in many cancers and promotes proliferation, survival, and angiogenesis.[4][8] It achieves this by inhibiting the phosphorylation of upstream kinases JAK2 and Src.[4] This leads to a decrease in the phosphorylation of STAT3, preventing its dimerization, nuclear translocation, and DNA binding.[4] Furthermore, this compound can increase the expression of the protein tyrosine phosphatase SHP-1, which directly dephosphorylates and inactivates STAT3.[4] The inhibition of STAT3 signaling by this compound leads to the downregulation of its target genes, including the pro-angiogenic factor VEGF.[4][8]

β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is crucial for embryonic development and its aberrant activation is a hallmark of many cancers. This compound has been shown to down-regulate the nuclear levels of β-catenin.[2][8] This prevents its function as a transcriptional co-activator, leading to the reduced transcription of its downstream target genes, including the oncogenes c-Myc and Cyclin D1, which are critical for cell proliferation.[2][8]

MAPK Signaling Pathway and ROS Generation

This compound treatment leads to an increase in intracellular reactive oxygen species (ROS).[5][10] This oxidative stress is a key trigger for the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including JNK and p38 MAPK.[5] The activation of these stress-activated pathways contributes to the induction of apoptosis. In some cellular contexts, the ERK pathway may also be activated.[5] The sustained activation of JNK and p38 is generally associated with pro-apoptotic responses.

References

- 1. This compound activates Foxo3-mediated cell death signaling by inhibiting AKT and c-Myc in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journal-archiveuromedica.eu [journal-archiveuromedica.eu]

- 4. Inhibition of STAT3 signaling and induction of SHP1 mediate antiangiogenic and antitumor activities of this compound in U266 multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound from marine fungus Phoma sp. induces ROS-dependent apoptosis and autophagy in human lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anticancer Action and Mechanism of this compound from Paecilomyces cicadae Fermentation Broth - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound inhibits ovarian cancer cell growth through multiple pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound activates Foxo3-mediated cell death signaling by inhibiting AKT and c-Myc in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Ergosterol Peroxide: A Technical Guide to its Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ergosterol peroxide, a naturally occurring sterol found in various fungi and mushrooms, has garnered significant scientific interest for its potent anti-inflammatory activities. This technical guide provides an in-depth overview of the molecular mechanisms, quantitative efficacy, and experimental methodologies associated with the anti-inflammatory effects of this compound. Through the inhibition of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), this compound effectively downregulates the production of pro-inflammatory mediators. This document consolidates key findings from in vitro and in vivo studies, presenting quantitative data in structured tables and illustrating molecular pathways and experimental workflows with detailed diagrams. The information herein is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a critical component of the innate immune system, chronic or dysregulated inflammation is implicated in the pathophysiology of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. This compound (5α,8α-epidioxy-22E-ergosta-6,22-dien-3β-ol) has emerged as a promising natural compound with well-documented anti-inflammatory properties[1][2]. This guide delves into the technical details of its mechanism of action and experimental validation.

Mechanism of Action: Inhibition of Pro-inflammatory Signaling Pathways

This compound exerts its anti-inflammatory effects primarily by modulating key signaling cascades that regulate the expression of inflammatory genes. The most prominent of these are the NF-κB and MAPK pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB transcription factor is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and enzymes. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription.

This compound has been shown to suppress the activation of the NF-κB pathway.[1][2][3] Studies have demonstrated that it can inhibit the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the NF-κB p65 subunit[3][4]. This blockade of NF-κB activation leads to a significant reduction in the expression of downstream inflammatory mediators.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Modulation of the MAPK Signaling Pathway

The MAPK family of serine/threonine kinases, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. The activation of these kinases through phosphorylation leads to the activation of various transcription factors involved in the inflammatory process.

This compound has been observed to inhibit the phosphorylation of p38, JNK, and ERK in a dose-dependent manner in LPS-stimulated macrophages[1][2]. By suppressing the activation of these MAPK pathways, this compound further contributes to the downregulation of inflammatory gene expression.

Caption: Modulation of the MAPK signaling pathway by this compound.

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been quantified in various in vitro and in vivo models. The following tables summarize key data from published studies.

Table 1: In Vitro Anti-inflammatory Activity of this compound

| Assay | Cell Line | Stimulant | Parameter Measured | Concentration/Dose | Result | Reference |

| NO Production | RAW 264.7 | LPS | IC50 | 29.7 µM | Inhibition of nitric oxide production | [5] |

| TNF-α Secretion | RAW 264.7 | LPS | Inhibition | 15, 30, 60 µM | Dose-dependent inhibition | [2] |

| IL-1β mRNA Expression | RAW 264.7 | LPS | Inhibition | 60 µM | Significant suppression | [2] |

| iNOS mRNA Expression | RAW 264.7 | LPS | Inhibition | 30 µM | Down-regulation of mRNA expression | [5] |

| COX-2 mRNA Expression | RAW 264.7 | LPS | Inhibition | 30 µM | Down-regulation of mRNA expression | [5] |

| IL-6 mRNA Expression | LLC-PK1 | PDCoV | Inhibition | 62, 124, 248 µM | Dose-dependent decrease | [6] |

| IL-8 Secretion | HaCaT | UVA/LPS | Inhibition | 0.6-50 µg/mL | Dose-dependent inhibition | [7] |

LPS: Lipopolysaccharide; NO: Nitric Oxide; IC50: Half-maximal inhibitory concentration; TNF-α: Tumor Necrosis Factor-alpha; IL-1β: Interleukin-1 beta; iNOS: Inducible Nitric Oxide Synthase; COX-2: Cyclooxygenase-2; PDCoV: Porcine Deltacoronavirus; LLC-PK1: Porcine kidney epithelial cells; HaCaT: Human keratinocyte cell line; UVA: Ultraviolet A.

Table 2: In Vivo Anti-inflammatory Activity of this compound

| Animal Model | Inflammatory Stimulus | Parameter Measured | Dose | Result | Reference |

| Mouse | Croton oil | Ear edema inhibition | Not specified | Significant inhibition | [8][9] |

| Mouse | Croton oil | Neutrophil recruitment (MPO assay) | Not specified | Inhibition of neutrophil recruitment | [8][9] |

| Mouse | TPA | Inflammatory ear edema | Not specified | Inhibition of edema | [2] |

MPO: Myeloperoxidase; TPA: 12-O-tetradecanoylphorbol-13-acetate.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines typical experimental protocols used to assess the anti-inflammatory properties of this compound.

In Vitro Anti-inflammatory Assay in Macrophages

This protocol describes the evaluation of this compound's effect on LPS-induced inflammatory responses in RAW 264.7 macrophage-like cells.

Caption: A typical experimental workflow for in vitro anti-inflammatory assays.

Methodology Details:

-

Cell Culture: RAW 264.7 cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are seeded in appropriate plates (e.g., 96-well for viability and cytokine assays, 6-well for protein and RNA extraction) and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of this compound (e.g., 15, 30, 60 µM) for a pre-incubation period (e.g., 1-6 hours)[2].

-

Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) from Escherichia coli (e.g., 1 µg/mL) to induce an inflammatory response[10].

-

Analysis:

-

Cell Viability: Assessed using the MTT or CCK-8 assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

-

Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent[5].

-

Cytokine Measurement: Levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant are quantified by Enzyme-Linked Immunosorbent Assay (ELISA)[2].

-

Gene Expression Analysis: Total RNA is extracted from the cells, and the mRNA levels of inflammatory genes (e.g., iNOS, COX-2, TNF-α, IL-1β) are determined by quantitative real-time PCR (qPCR)[5].

-

Protein Expression Analysis: Cellular proteins are extracted, and the levels of total and phosphorylated signaling proteins (e.g., p38, JNK, ERK, IκBα) are analyzed by Western blotting[2][4].

-

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a widely used and well-characterized in vivo assay for evaluating the anti-inflammatory activity of test compounds[11][12][13].

Methodology Details:

-

Animals: Male or female mice or rats (e.g., Swiss albino mice or Wistar rats) are used. Animals are acclimatized for at least one week before the experiment.

-

Treatment: Animals are divided into groups: a control group, a carrageenan-only group, a positive control group (e.g., treated with indomethacin), and test groups receiving different doses of this compound. The test compound is typically administered orally or intraperitoneally 30-60 minutes before the carrageenan injection.

-

Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of each animal[12].

-

Measurement of Paw Edema: The paw volume is measured using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours)[12]. The percentage inhibition of edema is calculated for each group relative to the carrageenan-only group.

-

Biochemical and Histological Analysis: At the end of the experiment, animals may be euthanized, and the paw tissue can be collected for further analysis, such as measurement of myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration), cytokine levels (by ELISA), and histological examination to assess inflammatory cell infiltration[8][9][12].

Conclusion

This compound demonstrates significant anti-inflammatory properties through the dual inhibition of the NF-κB and MAPK signaling pathways. This leads to a marked reduction in the production of a wide array of pro-inflammatory mediators. The quantitative data from both in vitro and in vivo studies provide strong evidence for its potential as a therapeutic agent for inflammatory diseases. The detailed experimental protocols outlined in this guide offer a framework for further research and development of this compound and its derivatives. This comprehensive technical overview underscores the importance of continued investigation into this promising natural compound for the development of novel anti-inflammatory therapies.

References

- 1. This compound from an edible mushroom suppresses inflammatory responses in RAW264.7 macrophages and growth of HT29 colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound from an edible mushroom suppresses inflammatory responses in RAW264.7 macrophages and growth of HT29 colon adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potential Beneficial Effects and Pharmacological Properties of Ergosterol, a Common Bioactive Compound in Edible Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound exhibits antiviral and immunomodulatory abilities against porcine deltacoronavirus (PDCoV) via suppression of NF-κB and p38/MAPK signaling pathways in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound exhibits antiviral and immunomodulatory abilities against porcine deltacoronavirus (PDCoV) via suppression of NF-κB and p38/MAPK signaling pathways in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. benthamdirect.com [benthamdirect.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

Ergosterol Peroxide: A Technical Guide to its Antimicrobial and Antiviral Properties

For Researchers, Scientists, and Drug Development Professionals

Ergosterol peroxide, a naturally occurring sterol derivative found in a variety of fungi and other organisms, is emerging as a compound of significant interest in the scientific community due to its potent antimicrobial and antiviral activities. This technical guide provides an in-depth overview of the current understanding of this compound's efficacy, mechanisms of action, and the experimental methodologies used to evaluate its therapeutic potential.

Antimicrobial Activity

This compound has demonstrated a broad spectrum of activity against various pathogenic bacteria and fungi. The following table summarizes the available quantitative data on its minimum inhibitory concentrations (MICs).

Table 1: Antimicrobial Activity of this compound (MIC Values)

| Microorganism | Strain | MIC (µg/mL) | Reference |

| Mycobacterium tuberculosis | H37Rv ATCC 27294 | Significant growth inhibition (qualitative) | [1][2] |

| Valsa mali | - | < 40 | [3] |

| Sclerotinia sclerotiorum | - | < 40 | [3] |

| Fusarium graminearum | - | < 40 | [3] |

| Helminthosporium maydis | - | < 40 | [3] |

Note: The study on Mycobacterium tuberculosis indicated significant activity but did not provide a specific MIC value. The activity was shown to be dependent on the testing system used.[1][2]

Antiviral Activity

The antiviral properties of this compound have been investigated against several viruses, demonstrating its potential as a broad-spectrum antiviral agent. The following tables summarize the 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) values, as well as the calculated selectivity index (SI).

Table 2: Antiviral Activity of this compound (IC50, CC50, and SI Values)

| Virus | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Porcine Epidemic Diarrhea Virus (PEDV) | Vero | - | >300 | 15.95 | [4][5] |

| T47D (Human breast cancer) | - | 5.8 | - | - | [6] |

| Human non-cancer cells (1A2) | - | 352.3 | - | - | [6] |

Note: For PEDV, a specific IC50 was not provided, but the SI was calculated. The half maximal effective concentration (EC50) and the half maximal cytopathic concentration (CC50) of EP were also calculated[4].

Mechanisms of Action

This compound exerts its antimicrobial and antiviral effects through the modulation of various cellular signaling pathways.

Antiviral Signaling Pathways

Porcine Deltacoronavirus (PDCoV) and Influenza A Virus (IAV) Infection: this compound has been shown to inhibit viral infection by suppressing key inflammatory and viral-response signaling pathways.

-

NF-κB and p38/MAPK Signaling in PDCoV Infection: this compound treatment leads to a decrease in the phosphorylation of IκBα and p38 MAPK, which are crucial for the activation of the NF-κB and p38/MAPK signaling pathways, respectively. This suppression mitigates the host's inflammatory response to the viral infection.[7][8]

-

RIG-I Signaling in IAV Infection: this compound significantly suppresses the upregulation of RIG-I expression induced by IAV. This leads to the inhibition of downstream signaling molecules, including p38 MAP kinase and NF-κB, ultimately reducing the production of pro-inflammatory mediators and interferons.[9]

Caption: Antiviral signaling pathways modulated by this compound.

Anti-inflammatory Signaling Pathway

This compound demonstrates anti-inflammatory effects by inhibiting lipopolysaccharide (LPS)-induced inflammation. It suppresses the DNA binding activity of NF-κB and C/EBPβ and inhibits the phosphorylation of p38, JNK, and ERK MAPKs.[10]

Caption: Anti-inflammatory signaling pathway of this compound.

Experimental Protocols

Antimicrobial Susceptibility Testing

Broth Microdilution Method (General Protocol):

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a specific turbidity (e.g., 0.5 McFarland standard).

-

Serial Dilution of this compound: this compound is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The microtiter plate is incubated under appropriate conditions (temperature, time) for the specific microorganism.

-

Determination of MIC: The MIC is determined as the lowest concentration of this compound that visibly inhibits the growth of the microorganism.

Antiviral Assays

Virus Titration (TCID50 Assay) for PDCoV:

-

Cell Seeding: LLC-PK1 cells are seeded in 96-well plates and grown to confluence.

-

Virus Infection and Compound Treatment: Cells are infected with PDCoV and simultaneously treated with various non-toxic concentrations of this compound (e.g., 62, 124, and 248 μM).[8]

-

Incubation: The plates are incubated for a defined period (e.g., 24 hours).[8]

-

Endpoint Determination: The viral titer (lgTCID50/mL) in the cell supernatant is calculated using the Reed-Muench method.[8]

Quantitative Reverse Transcription PCR (RT-qPCR) for Viral Replication:

-

Cell Infection and Treatment: Cells (e.g., LLC-PK1 for PDCoV, Vero for PEDV) are infected with the virus at a specific multiplicity of infection (MOI) and treated with different concentrations of this compound.[4][7]

-

RNA Extraction: At a specific time post-infection (e.g., 24 hours), total RNA is extracted from the cell lysates.[5][8]

-

Reverse Transcription and qPCR: The extracted RNA is reverse transcribed to cDNA, followed by quantitative PCR using primers specific for a viral gene (e.g., PDCoV S gene, PEDV ORF3 mRNA).[4][8]

-

Data Analysis: The relative viral RNA level is calculated to determine the inhibitory effect of this compound on viral replication.

Western Blotting for Viral Protein Expression:

-

Cell Infection and Treatment: Similar to the RT-qPCR protocol, cells are infected and treated with this compound.

-

Protein Extraction: At a designated time post-infection, total protein is extracted from the cells.

-

SDS-PAGE and Transfer: The protein lysates are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane.

-

Immunoblotting: The membrane is probed with a primary antibody specific for a viral protein (e.g., PDCoV N protein, PEDV N protein) and a corresponding secondary antibody.[4][8]

-

Detection: The protein bands are visualized and quantified to assess the effect of this compound on viral protein expression.

Caption: General experimental workflows for antimicrobial and antiviral testing.

Conclusion

This compound has demonstrated significant potential as a natural antimicrobial and antiviral agent. Its multifaceted mechanisms of action, involving the modulation of key cellular signaling pathways, make it a promising candidate for further investigation and development as a therapeutic agent. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound's full therapeutic potential. Further research is warranted to elucidate its precise molecular targets and to evaluate its efficacy and safety in in vivo models.

References

- 1. researchgate.net [researchgate.net]

- 2. Antibacterial activity of this compound against Mycobacterium tuberculosis: dependence upon system and medium employed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. opastpublishers.com [opastpublishers.com]

- 4. This compound Inhibits Porcine Epidemic Diarrhea Virus Infection in Vero Cells by Suppressing ROS Generation and p53 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound exhibits antiviral and immunomodulatory abilities against porcine deltacoronavirus (PDCoV) via suppression of NF-κB and p38/MAPK signaling pathways in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound exhibits antiviral and immunomodulatory abilities against porcine deltacoronavirus (PDCoV) via suppression of NF-κB and p38/MAPK signaling pathways in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound suppresses influenza A virus-induced pro-inflammatory response and apoptosis by blocking RIG-I signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound from an edible mushroom suppresses inflammatory responses in RAW264.7 macrophages and growth of HT29 colon adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

The Immunosuppressive Activity of Ergosterol Peroxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ergosterol peroxide, a naturally occurring steroid derivative found in a variety of fungi and other organisms, has garnered significant scientific interest for its diverse biological activities. Among these, its potent immunosuppressive effects present a promising avenue for the development of novel therapeutics for inflammatory and autoimmune diseases. This technical guide provides an in-depth overview of the core mechanisms underlying the immunosuppressive activity of this compound. It details the compound's impact on key immune cells, summarizes quantitative data on its efficacy, outlines relevant experimental protocols, and visualizes the intricate signaling pathways involved.

Introduction

The immune system, a complex network of cells and molecules, is essential for defending the body against pathogens. However, its dysregulation can lead to chronic inflammation and autoimmune disorders. Current immunosuppressive therapies, while effective, are often associated with significant side effects. This compound has emerged as a potential alternative or adjunctive therapeutic agent due to its demonstrated ability to modulate immune responses. This document serves as a comprehensive resource for understanding and investigating the immunosuppressive properties of this compound.

Mechanisms of Immunosuppressive Activity

This compound exerts its immunosuppressive effects through a multi-pronged approach, primarily by targeting key signaling pathways and cellular processes involved in inflammation and immune cell activation.

Inhibition of Pro-inflammatory Cytokine Production

This compound has been shown to significantly suppress the production of several pro-inflammatory cytokines, which are key mediators of the inflammatory response. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, this compound inhibits the secretion of Tumor Necrosis Factor-alpha (TNF-α) and the expression of Interleukin-1 alpha (IL-1α) and Interleukin-1 beta (IL-1β).[1][2][3][4][5] This suppression occurs at the transcriptional level, as evidenced by the reduced mRNA expression of these cytokines.[1][5]

Furthermore, in activated primary human T lymphocytes, this compound dose-dependently suppresses the production and mRNA expression of Interleukin-2 (IL-2), Interleukin-4 (IL-4), and Interferon-gamma (IFN-γ).[6][7]

Modulation of Key Signaling Pathways

The immunosuppressive effects of this compound are largely attributed to its ability to interfere with critical intracellular signaling cascades that regulate inflammatory gene expression.

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. This compound has been demonstrated to suppress the LPS-induced DNA binding activity of the NF-κB p65 subunit in RAW264.7 macrophages.[1][2][4][5] This inhibition prevents the translocation of NF-κB into the nucleus, thereby blocking the transcription of its target pro-inflammatory genes. The suppression of NF-κB is a key mechanism underlying the anti-inflammatory and immunomodulatory effects of this compound.[8]

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which includes p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a crucial role in the cellular response to inflammatory stimuli. This compound effectively inhibits the LPS-induced phosphorylation of p38, JNK, and ERK in a dose-dependent manner in RAW264.7 macrophages.[1][2][3][4][5] By blocking the activation of these key kinases, this compound disrupts the downstream signaling events that lead to the production of inflammatory mediators.

This compound has also been shown to suppress the expression of STAT1 (Signal Transducer and Activator of Transcription 1) and interferon-inducible genes.[1][2][4] This suggests an additional mechanism by which it can modulate immune responses, particularly those mediated by interferons.

Inhibition of T-Lymphocyte Proliferation

A hallmark of the adaptive immune response is the proliferation of T lymphocytes upon activation. This compound has been shown to suppress the proliferation of phytohemagglutinin (PHA)-stimulated primary human T cells.[6][7] This anti-proliferative effect is attributed to the arrest of the cell cycle progression from the G1 to the S phase.[6] This cell cycle arrest is associated with the decreased expression of cyclin E.[6][7]

Quantitative Data on Immunosuppressive Activity

The following tables summarize the quantitative data from various studies, providing a clear comparison of the efficacy of this compound in different experimental settings.

Table 1: Inhibition of T-Cell Proliferation

| Parameter | Cell Type | Stimulant | IC50 Value | Reference |

| Proliferation | Primary Human T Cells | PHA | 6.25 ± 2.8 μM | [7] |

Table 2: Inhibition of Cytokine Production in RAW264.7 Macrophages

| Cytokine | Stimulant | This compound Concentration | Inhibition | Reference |

| TNF-α | LPS | 30 μM | Significant suppression | [1] |

| IL-1α (mRNA) | LPS | 30 μM | Significant suppression | [1][5] |

| IL-1β (mRNA) | LPS | 30 μM | Significant suppression | [1][5] |

Table 3: Inhibition of Signaling Molecule Activation in RAW264.7 Macrophages

| Signaling Molecule | Stimulant | This compound Concentration | Effect | Reference |

| NF-κB p65 (DNA binding) | LPS | 10, 30 μM | Dose-dependent suppression | [1] |

| Phospho-p38 | LPS | 10, 30 μM | Dose-dependent inhibition | [1] |

| Phospho-JNK | LPS | 10, 30 μM | Dose-dependent inhibition | [1] |

| Phospho-ERK | LPS | 10, 30 μM | Dose-dependent inhibition | [1] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the immunosuppressive activity of this compound.

Cell Culture and Treatment

-

Cell Lines:

-

RAW264.7 Macrophages: A murine macrophage-like cell line commonly used to study inflammatory responses. Cells are typically cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Primary Human T Lymphocytes: Isolated from peripheral blood mononuclear cells (PBMCs) from healthy donors. T cells are typically cultured in RPMI-1640 medium supplemented with 10% FBS and antibiotics.

-

-

Stimulation:

-

LPS (Lipopolysaccharide): Used to induce an inflammatory response in macrophages (e.g., 1 ng/mL to 1 μg/mL).

-

PHA (Phytohemagglutinin): A lectin used to stimulate T-lymphocyte proliferation (e.g., 5 μg/mL).

-

-

This compound Treatment: this compound is typically dissolved in a suitable solvent like DMSO and then added to the cell culture medium at various concentrations for a specified duration.

Cytokine Production Assays

-

ELISA (Enzyme-Linked Immunosorbent Assay): Used to quantify the concentration of secreted cytokines (e.g., TNF-α) in the cell culture supernatant.

-

RT-PCR (Reverse Transcription-Polymerase Chain Reaction): Used to measure the mRNA expression levels of cytokine genes (e.g., IL-1α, IL-1β, IL-2, IFN-γ).

Signaling Pathway Analysis

-

Western Blotting: Used to detect the protein levels and phosphorylation status of key signaling molecules (e.g., p38, JNK, ERK, IκBα).

-

NF-κB DNA Binding Assay: A method, such as an ELISA-based transcription factor assay, to measure the binding of active NF-κB to its consensus DNA sequence in nuclear extracts.

T-Cell Proliferation Assay

-

[³H]-Thymidine Incorporation Assay or CFSE Staining: Standard methods to measure the proliferation of T lymphocytes. The incorporation of radioactive thymidine or the dilution of a fluorescent dye (CFSE) is proportional to the rate of cell division.

Cell Cycle Analysis

-

Flow Cytometry: Cells are stained with a DNA-binding dye (e.g., propidium iodide) and analyzed by flow cytometry to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a typical experimental workflow.

References

- 1. This compound from an edible mushroom suppresses inflammatory responses in RAW264.7 macrophages and growth of HT29 colon adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound from an edible mushroom suppresses inflammatory responses in RAW264.7 macrophages and growth of HT29 colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potential Beneficial Effects and Pharmacological Properties of Ergosterol, a Common Bioactive Compound in Edible Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound from an edible mushroom suppresses inflammatory responses in RAW264.7 macrophages and growth of HT29 colon adenocarcinoma cells - ProQuest [proquest.com]

- 6. Activation and proliferation signals in primary human T lymphocytes inhibited by this compound isolated from Cordyceps cicadae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Activation and proliferation signals in primary human T lymphocytes inhibited by this compound isolated from Cordyceps cicadae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound exhibits antiviral and immunomodulatory abilities against porcine deltacoronavirus (PDCoV) via suppression of NF-κB and p38/MAPK signaling pathways in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Cytotoxicity Screening of Ergosterol Peroxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary cytotoxicity screening of ergosterol peroxide (EP), a naturally occurring steroid found in various fungi, lichens, and sponges.[1] this compound has garnered significant attention for its proapoptotic, anti-inflammatory, and antiproliferative activities against a range of cancer cell lines.[1][2] This document outlines the cytotoxic efficacy of EP across different cancer models, details the experimental protocols for its evaluation, and illustrates the key molecular signaling pathways involved in its mechanism of action.

Cytotoxic Activity of this compound

This compound has demonstrated a broad spectrum of cytotoxic activity against numerous cancer cell lines. Its efficacy, commonly measured as the half-maximal inhibitory concentration (IC50), varies depending on the cell line. Notably, EP often exhibits selectivity, showing lower toxicity to non-cancerous cells compared to tumor cells.[3][4] A summary of reported IC50 values is presented below.

Table 1: Cytotoxicity (IC50/EC50) of this compound in Various Cell Lines

| Cell Line | Cancer Type | IC50/EC50 Value | Reference |

|---|---|---|---|

| Breast Cancer | |||

| T47D | ER-positive Breast Cancer | 5.8 µM | [3] |

| SUM149 | Triple-Negative Breast Cancer | ~25 µM (EC50) | [5][6] |

| MDA-MB-231 | Triple-Negative Breast Cancer | ~40 µM (EC50) | [5][6] |

| MCF-7 | Breast Adenocarcinoma | 16.59 µM | [7] |

| Colorectal Cancer | |||

| LS180 | Colon Adenocarcinoma | 17.3 µg/mL | [8] |

| HCT116 | Colorectal Carcinoma | > 20 µg/mL | [9][10] |

| HT-29 | Colorectal Adenocarcinoma | > 20 µg/mL | [9][10] |

| SW620 | Colorectal Adenocarcinoma | > 20 µg/mL | [9][10] |

| DLD-1 | Colorectal Adenocarcinoma | > 20 µg/mL | [9][10] |

| Ovarian Cancer | |||

| CAOV3 | Ovarian Adenocarcinoma | < 50 µM | [11] |

| OVCAR-3 | Ovarian Adenocarcinoma | ~50 µM | [11] |

| Hepatocellular Carcinoma | |||

| HepG2 | Hepatocellular Carcinoma | 20.37 µM | [7] |

| SK-Hep-1 | Hepatocellular Carcinoma | ~40 µmol·L⁻¹ (at 48h) | [12] |

| Renal Cell Carcinoma | |||

| 786-O | Renal Cell Carcinoma | Inhibited growth significantly | [13] |

| Lung Cancer | |||

| A549 | Lung Adenocarcinoma | EP showed highest activity | [14][15] |

| Cervical Cancer | |||

| HeLa | Cervical Cancer | 22.16 µM | [7] |

| Non-Cancerous Cells | |||

| 1A2 | Human Non-Cancer Cells | 352.3 µM | [3] |

| BJ | Human Foreskin Fibroblast | > 50 µM (EC50) | [5][6] |

| CCD 841 CoTr | Human Colon Epithelial | Non-toxic up to 50 µg/mL | [8] |

| GES-1 | Human Gastric Epithelial | No obvious cytotoxicity |[7] |

Core Experimental Protocols

A systematic evaluation of a compound's cytotoxic potential involves a series of established assays. The following protocols provide a framework for the preliminary screening of this compound.

The overall process begins with cell treatment and progresses through viability, apoptosis, and mechanistic assays to build a comprehensive profile of the compound's activity.

Caption: General workflow for screening the cytotoxic effects of this compound.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[16]

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight in a humidified atmosphere (37°C, 5% CO2) to allow for cell attachment.[8][11]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of EP. Include wells for vehicle control (e.g., DMSO) and untreated controls.

-

Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).[12]

-

MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well for a final concentration of approximately 0.5 mg/mL.[17]

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[18]

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[17]

-

Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution.[16] Measure the absorbance at a wavelength between 550-600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the results to determine the IC50 value.

The Lactate Dehydrogenase (LDH) assay measures the release of LDH from the cytosol into the culture medium upon cell membrane damage, an indicator of cytotoxicity.[8]

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.

-

Sample Collection: After incubation, carefully collect the cell culture supernatant from each well. If cells are adherent, centrifuge the plate to pellet any detached cells before collecting the supernatant.

-

LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture (containing diaphorase and NAD+) according to the manufacturer's instructions (e.g., In Vitro Toxicology Assay Kit, Sigma).[8]

-

Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

-

Absorbance Reading: Measure the absorbance at 490 nm.

-

Data Analysis: Determine the amount of LDH release by comparing treated samples to a maximum LDH release control (cells lysed with a lysis buffer) and a spontaneous release control (untreated cells).

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

Western blotting is used to detect and quantify specific proteins, providing insights into the signaling pathways affected by this compound.[9][19]

-

Protein Extraction: After treatment with EP, wash cells with cold PBS and lyse them using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[19]

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Denature an equal amount of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Caspase-3, PARP, Akt, β-catenin) overnight at 4°C.[10]

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[11]

Molecular Mechanisms and Signaling Pathways

This compound exerts its cytotoxic effects by modulating multiple intracellular signaling pathways, primarily by inducing oxidative stress and apoptosis while inhibiting cell survival and proliferation signals.

A primary mechanism of EP-induced cytotoxicity is the generation of reactive oxygen species (ROS).[3][14] This oxidative stress triggers the intrinsic (mitochondrial) apoptosis pathway.

Caption: this compound induces apoptosis via the mitochondrial pathway.

This process involves the loss of mitochondrial membrane potential, the release of cytochrome c from mitochondria into the cytosol, and the subsequent activation of a caspase cascade.[12][14] EP upregulates pro-apoptotic proteins like Bax and Puma while down-regulating anti-apoptotic proteins like Bcl-2.[12][19] This leads to the activation of initiator caspase-9 and executioner caspase-3, culminating in the cleavage of key cellular substrates like PARP and ultimately, programmed cell death.[10][12]

In addition to inducing apoptosis, this compound actively suppresses signaling pathways that are crucial for cancer cell survival, proliferation, and migration.

Caption: this compound inhibits key cancer cell survival and proliferation pathways.

Key pathways inhibited by this compound include:

-

PI3K/Akt/mTOR Pathway: EP inhibits the phosphorylation of Akt, a central kinase that promotes cell survival and inhibits apoptosis.[15][19] This inhibition can lead to the activation of pro-apoptotic factors like Foxo3.[19][20]

-

Wnt/β-catenin Pathway: EP has been shown to down-regulate the expression of β-catenin, a key component of the Wnt signaling pathway.[9][13] This leads to the reduced transcription of downstream targets like c-Myc and Cyclin D1, which are critical for cell cycle progression and proliferation.[9][11]

-

MAPK Pathway: this compound modulates the phosphorylation of mitogen-activated protein kinases (MAPKs) such as p38, JNK, and ERK, which are involved in cellular responses to stress, proliferation, and apoptosis.[15][21]

-

STAT3 Pathway: EP can also inhibit the STAT3 signaling pathway, which plays a role in tumor cell proliferation, invasion, and angiogenesis.[11]

By simultaneously activating apoptotic machinery and suppressing multiple survival pathways, this compound presents a multi-faceted approach to inhibiting cancer cell growth. This guide provides a foundational framework for the continued investigation of this promising natural compound in oncology drug discovery.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Development of this compound probes for cellular localisation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Early Preclinical Studies of this compound and Biological Evaluation of Its Derivatives | Semantic Scholar [semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Early Preclinical Studies of this compound and Biological Evaluation of Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. mdpi.com [mdpi.com]

- 9. This compound from Chaga mushroom (Inonotus obliquus) exhibits anti-cancer activity by down-regulation of the β-catenin pathway in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound inhibits ovarian cancer cell growth through multiple pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [this compound inducing apoptosis of human hepatocellular carcinoma by regulating mitochondrial apoptosis pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anticancer Action and Mechanism of this compound from Paecilomyces cicadae Fermentation Broth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. This compound from marine fungus Phoma sp. induces ROS-dependent apoptosis and autophagy in human lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. broadpharm.com [broadpharm.com]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]